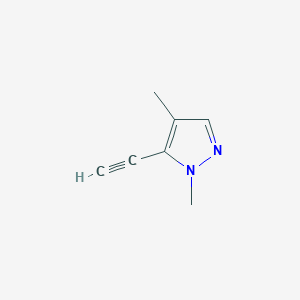![molecular formula C24H22N4O5 B2949912 ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate CAS No. 921807-95-6](/img/no-structure.png)
ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains several functional groups, including an ester group (benzoate), a carboxamide group, and a pyrimidine ring . The pyrimidine ring is a six-membered ring with two nitrogen atoms, which is a common structure in many biological molecules .
Synthesis Analysis
While the specific synthesis of this compound is not available, it’s likely that it involves several steps, including the formation of the pyrimidine ring and the subsequent addition of the benzyl, methyl, and carboxamido groups . The synthesis could potentially involve reactions such as condensation, substitution, and esterification .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The presence of the pyrimidine ring could potentially allow for resonance stabilization, which could affect the reactivity of the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could undergo hydrolysis in the presence of a strong acid or base to form a carboxylic acid and an alcohol . The amide group could also undergo hydrolysis under similar conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the ester and amide groups could potentially make the compound polar, which would affect its solubility in different solvents .科学研究应用
Antimicrobial Activity
Compounds with similar structures have been synthesized and tested for their antimicrobial activity . These compounds include 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido .
Anticancer Activity
1,3,4-Thiadiazoles, a class of compounds similar to the one , have shown anticancer activity . They have been widely used as reagents for the synthesis of heterocyclic compounds .
Antioxidant Activity
These compounds have also demonstrated antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress .
Neuroprotective and Anti-neuroinflammatory Agents
A study has shown that triazole-pyrimidine hybrids, which are structurally similar to the compound , have promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Treatment of Neurodegenerative Diseases
These compounds have been studied for their potential use in the treatment of various neurodegenerative diseases, such as Alzheimer’s disease (AD), Huntington’s disease (HD), Parkinson’s disease (PD), Amyotrophic lateral sclerosis (ALS), ischemic stroke, and traumatic brain injury .
Synthesis Method Development
The development method of synthesizing similar compounds utilizing Microwave Assisted Organic Synthesis (MAOS) method has been successfully conducted . This method could potentially be used to synthesize “ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate”.
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate involves the condensation of 3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid with ethyl 4-aminobenzoate, followed by esterification of the resulting carboxamide with ethanol and benzylation of the amide nitrogen. ", "Starting Materials": [ "3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid", "ethyl 4-aminobenzoate", "ethanol", "benzyl chloride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "1. Dissolve 3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (1.0 equiv) and ethyl 4-aminobenzoate (1.2 equiv) in dichloromethane.", "2. Add triethylamine (1.5 equiv) to the reaction mixture and stir for 30 minutes at room temperature.", "3. Add benzyl chloride (1.2 equiv) dropwise to the reaction mixture and stir for 2 hours at room temperature.", "4. Quench the reaction by adding a saturated solution of sodium bicarbonate and stirring for 10 minutes.", "5. Extract the organic layer with dichloromethane and wash with water and brine.", "6. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "7. Dissolve the resulting carboxamide in ethanol and add a catalytic amount of hydrochloric acid.", "8. Add ethyl alcohol (1.2 equiv) and stir for 2 hours at room temperature.", "9. Quench the reaction by adding a saturated solution of sodium bicarbonate and stirring for 10 minutes.", "10. Extract the organic layer with dichloromethane and wash with water and brine.", "11. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "12. Dissolve the resulting ester in dichloromethane and add benzyl chloride (1.2 equiv) and triethylamine (1.5 equiv).", "13. Stir the reaction mixture for 2 hours at room temperature.", "14. Quench the reaction by adding a saturated solution of sodium bicarbonate and stirring for 10 minutes.", "15. Extract the organic layer with dichloromethane and wash with water and brine.", "16. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "17. Purify the crude product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.", "18. Recrystallize the purified product from ethanol to obtain ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate as a white solid." ] } | |
CAS 编号 |
921807-95-6 |
产品名称 |
ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate |
分子式 |
C24H22N4O5 |
分子量 |
446.463 |
IUPAC 名称 |
ethyl 4-[(3-benzyl-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)amino]benzoate |
InChI |
InChI=1S/C24H22N4O5/c1-3-33-23(31)16-9-11-17(12-10-16)25-21(29)18-14-27(2)20-19(18)26-24(32)28(22(20)30)13-15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H,25,29)(H,26,32) |
InChI 键 |
HXEIJMHMHXMDDE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-Fluoropyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2949830.png)


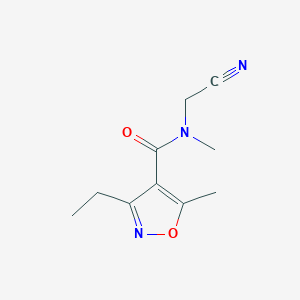

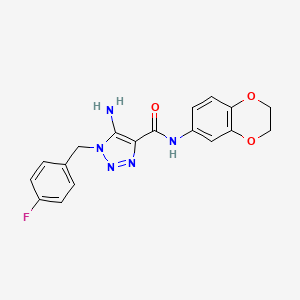
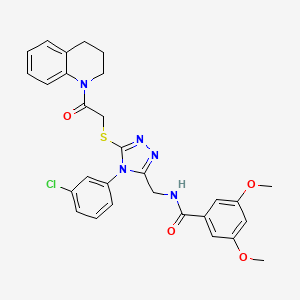
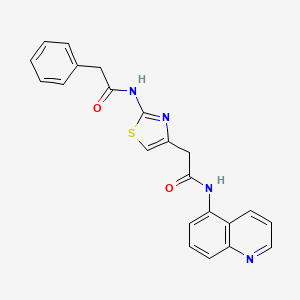
![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2949844.png)
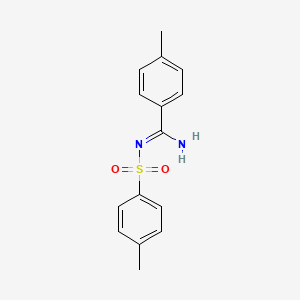

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2949848.png)
![1-[(2S)-2-Methyl-1,1-dioxo-1,4-thiazinan-4-yl]prop-2-en-1-one](/img/structure/B2949849.png)
